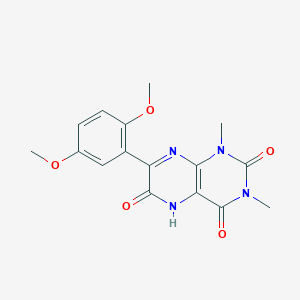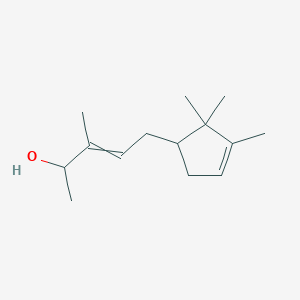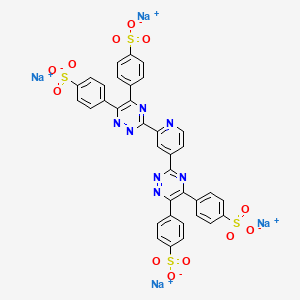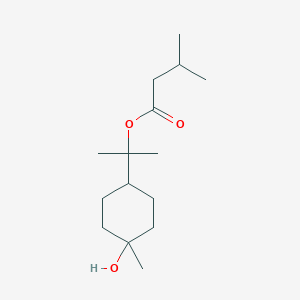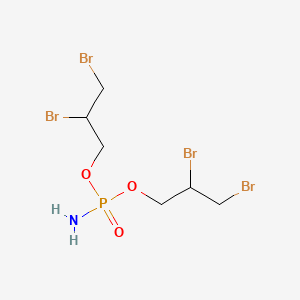
Bis(2,3-dibromopropyl)phosphoramidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2,3-dibromopropyl)phosphoramidate is an organophosphorus compound known for its flame-retardant properties. It is a derivative of phosphoramidates, which are characterized by the presence of a single covalent bond between a tetracoordinate phosphorus atom and a tricoordinate nitrogen atom. This compound is particularly significant in the field of materials science due to its ability to enhance the fire resistance of various materials, including plastics and textiles.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(2,3-dibromopropyl)phosphoramidate can be achieved through several methods. One common approach involves the reaction of 2,3-dibromopropanol with phosphorus oxychloride, followed by the addition of ammonia or an amine to form the phosphoramidate linkage. The reaction typically requires controlled conditions, including low temperatures and an inert atmosphere, to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are combined under carefully monitored conditions. The process may include steps such as purification and crystallization to ensure the final product meets the required purity standards. The use of advanced analytical techniques, such as high-performance liquid chromatography, is common to verify the compound’s composition and quality.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2,3-dibromopropyl)phosphoramidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert the phosphoramidate group to a phosphine oxide.
Substitution: Halogen atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or ammonia.
Major Products Formed
The major products formed from these reactions include various phosphoric acid derivatives, phosphine oxides, and substituted phosphoramidates, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Bis(2,3-dibromopropyl)phosphoramidate has a wide range of applications in scientific research:
Chemistry: It is used as a flame retardant in the synthesis of polymers and other materials.
Biology: The compound’s interactions with biological molecules are studied to understand its potential effects on living organisms.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is widely used in the production of flame-retardant materials, including textiles, plastics, and coatings.
Wirkmechanismus
The mechanism by which bis(2,3-dibromopropyl)phosphoramidate exerts its flame-retardant effects involves the formation of a protective char layer on the material’s surface. This layer acts as a barrier, preventing the spread of flames and reducing the release of flammable gases. The compound’s molecular targets include the polymer chains in the material, where it interacts to form stable, non-flammable structures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(2,3-dibromopropyl)phosphate: Another flame retardant with similar properties but different chemical structure.
Tetrabromobisphenol A bis(2,3-dibromopropyl ether): A widely used flame retardant in electronic products and textiles.
Uniqueness
Bis(2,3-dibromopropyl)phosphoramidate is unique due to its specific phosphoramidate linkage, which provides distinct chemical and physical properties compared to other flame retardants. Its ability to form stable, non-flammable structures makes it particularly effective in enhancing the fire resistance of materials.
Eigenschaften
CAS-Nummer |
70555-34-9 |
|---|---|
Molekularformel |
C6H12Br4NO3P |
Molekulargewicht |
496.75 g/mol |
IUPAC-Name |
1-[amino(2,3-dibromopropoxy)phosphoryl]oxy-2,3-dibromopropane |
InChI |
InChI=1S/C6H12Br4NO3P/c7-1-5(9)3-13-15(11,12)14-4-6(10)2-8/h5-6H,1-4H2,(H2,11,12) |
InChI-Schlüssel |
UQXDKQGMBCNGMT-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(CBr)Br)OP(=O)(N)OCC(CBr)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-methylpiperidin-1-yl)-2-[(8-propan-2-yl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethanone](/img/structure/B13809603.png)
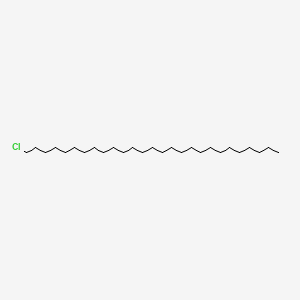
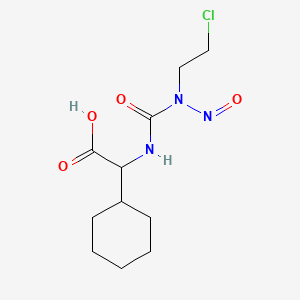
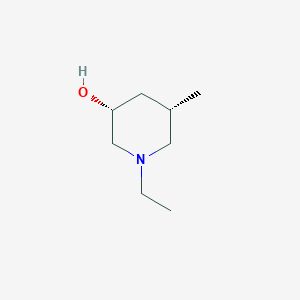



![(1S,3S)-1,7,9-trihydroxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione](/img/structure/B13809638.png)
![N,N-Dimethyl-N-(1-hexyl)-N-(2-[methacryloyl]ethyl)ammonium bromide](/img/structure/B13809651.png)
![4-(Hydroxymethyl)-2,5,9-trimethyl-7H-furo[3,2-G]chromen-7-one](/img/structure/B13809664.png)
